molecular formula C11H13NO2S B1475050 Ethyl 6-ethylthieno[2,3-b]pyrrole-5-carboxylate CAS No. 1884267-38-2

Ethyl 6-ethylthieno[2,3-b]pyrrole-5-carboxylate

Cat. No.: B1475050
CAS No.: 1884267-38-2
M. Wt: 223.29 g/mol
InChI Key: MZISPIZLVVWUQT-UHFFFAOYSA-N
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Description

Ethyl 6-ethylthieno[2,3-b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C9H9NO2S . It has a molecular weight of 195.24 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9NO2S/c1-2-12-9(11)7-5-6-3-4-13-8(6)10-7/h3-5,10H,2H2,1H3 . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 195.24 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

  • Annulation Reactions :

    • The compound has been used in [4 + 2] annulation reactions, serving as a 1,4-dipole synthon to synthesize highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).
  • Synthesis of Fused Heterocycles :

    • The compound has contributed to the synthesis of complex fused heterocyclic systems like Pyrrolo[1′,2′:1′,2′]Pyrazino-[6′,5′:4,5]Thieno[2,3-c]Pyridazines and other pentacyclic derivatives, showcasing its versatility in constructing intricate molecular structures (Radwan, Abbady, & El-Kashef, 1994).
  • Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes :

    • The compound's isomeric mixtures have been applied in large-scale synthesis processes, particularly in developing highly efficient, nonchromatographic separation methods for synthesizing key intermediates in the production of bicyclic heteroaryl-substituted 6-alkylidene penems (Nikitenko et al., 2006).
  • Synthesis of Antioxidant Compounds :

    • Derivatives of the compound have shown remarkable antioxidant activity, indicating its potential in contributing to the development of novel antioxidant agents (Zaki et al., 2017).
  • Antibacterial Applications :

    • Specific derivatives synthesized from the compound have demonstrated antibacterial activity in vitro, suggesting potential uses in developing new antibacterial agents (Toja et al., 1986).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Properties

IUPAC Name

ethyl 6-ethylthieno[2,3-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-3-12-9(11(13)14-4-2)7-8-5-6-15-10(8)12/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZISPIZLVVWUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C1SC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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